2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one
Description
Historical Context and Significance of the Piperazine (B1678402) Scaffold in Chemical Biology
Historically, piperazine first gained prominence as an antihelminthic agent for treating worm infections. researchgate.net Its journey into the broader realm of medicinal chemistry began as chemists recognized the scaffold's potential for modification. The two nitrogen atoms of the piperazine ring provide handles for chemical derivatization, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.gov This has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govnih.gov
The significance of the piperazine scaffold lies in its ability to impart favorable properties to a drug molecule. The nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability. taylorandfrancis.com Furthermore, the piperazine ring can act as a rigid linker between different pharmacophoric groups, orienting them for optimal interaction with their biological targets. scilit.com
Classification and Structural Features of N-Acyl Piperazines
Piperazine derivatives can be broadly classified based on the nature of the substituents on the nitrogen atoms. A prominent class within this family is the N-acyl piperazines. This subclass is characterized by the presence of an acyl group (R-C=O) attached to one of the piperazine nitrogens.
The structural features of N-acyl piperazines are of particular interest in medicinal chemistry. The introduction of an acyl group can significantly alter the electronic and steric properties of the parent piperazine. The amide bond in N-acyl piperazines is generally stable and can participate in hydrogen bonding interactions with biological targets. The nature of the "R" group in the acyl moiety offers a vast chemical space for derivatization, allowing for the modulation of a compound's properties.
Due to restricted rotation around the amide bond, N-acyl piperazines can exist as distinct conformers, which can influence their binding to biological macromolecules. rsc.org
Positioning of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one within Contemporary Medicinal Chemistry Research
The compound this compound is a specific example of an N-acyl piperazine. Its structure incorporates several key features that are of interest in contemporary medicinal chemistry research. The 2-methylpiperazine (B152721) core introduces a chiral center, which can lead to stereospecific interactions with biological targets. The methoxyacetyl group attached to one of the nitrogens provides a polar, flexible side chain that can influence the compound's solubility and interactions with receptors or enzymes.
While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The N-acyl piperazine framework is a common feature in molecules targeting the central nervous system. nih.gov Therefore, it is plausible that research into compounds like this compound could be directed towards exploring their potential as modulators of neurological pathways.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-(2-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-9-3-4-10(7)8(11)6-12-2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXWJCYGRKICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxy 1 2 Methylpiperazin 1 Yl Ethan 1 One and Analogous Structures
Strategic Approaches for N-Acylation of Piperazine (B1678402) Rings
The formation of the amide bond between the 2-methylpiperazine (B152721) nucleus and the methoxyacetyl moiety is a critical step in the synthesis of the target compound. The reactivity of the two nitrogen atoms in 2-methylpiperazine is different; the nitrogen at position 1 is more sterically hindered by the adjacent methyl group than the nitrogen at position 4. Acylation typically occurs preferentially at the less hindered N4 position. However, if the N4 position is protected, acylation can be directed to the N1 position.
Amidation Reactions Utilizing Carboxylic Acids and Acid Chlorides
A direct and common method for N-acylation is the reaction of the piperazine with an activated carboxylic acid derivative, such as an acid chloride. Methoxyacetyl chloride serves as a highly reactive electrophile that readily couples with the secondary amine of the 2-methylpiperazine ring. evitachem.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly employed to ensure the stability of the acid chloride and facilitate the reaction.
Alternatively, direct amidation using methoxyacetic acid can be achieved. This approach requires the activation of the carboxylic acid to form a more reactive intermediate in situ. While less reactive than acid chlorides, this method avoids the handling of moisture-sensitive acyl halides and is often preferred for its operational simplicity. Activation is typically achieved using coupling reagents, which are discussed in the following section. A study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid highlights a method where an acyl chloride, generated from the carboxylic acid and oxalyl chloride, reacts with piperazine to yield the final amide. nih.gov
Coupling Reagent-Mediated Syntheses
Modern organic synthesis heavily relies on coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity. These reagents activate the carboxylic acid group of methoxyacetic acid, making it susceptible to nucleophilic attack by the amine of the 2-methylpiperazine.
Commonly used coupling reagents fall into several categories:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress racemization and improve reaction rates. acgpubs.orgresearchgate.net For instance, the synthesis of chromone-2-carboxylic acid amides with piperazine derivatives was successfully achieved using EDC.HCl and DMAP in DCM. acgpubs.org
Phosphonium and Uronium/Aminium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and HATU are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.com They are particularly useful for sterically hindered amines or less reactive carboxylic acids.
Other Novel Reagents : More recent developments include reagents like 2-chloroimidazolium chloride and those based on N-methylimidazole/methanesulfonyl chloride, which have been shown to be effective for coupling electron-deficient amines. researchgate.netresearchgate.net Aqueous-soluble activating agents like 2-azaaryl-1-methylpyridinium (AMPx) reagents have also been developed for greener synthesis in water. nsf.gov
| Reagent Class | Examples | Typical Additives | Key Advantages | Byproduct Characteristics |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Cost-effective, widely available | Urea-based; DCC-urea is poorly soluble, EDC-urea is water-soluble peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Base (e.g., DIPEA) | High reactivity, suitable for hindered couplings peptide.com | Generally soluble |
| Uronium/Aminium Salts | HATU, HBTU | Base (e.g., DIPEA) | Very high efficiency, low racemization | Generally soluble |
| Imidazolium Salts | IMesCl-Cl | Base (e.g., DIPEA) | Mild conditions, good chemoselectivity researchgate.net | Soluble |
Stereoselective Synthesis of 2-Substituted Piperazines as Chiral Building Blocks
The synthesis of enantiomerically pure 2-methylpiperazine is paramount for producing the target compound as a single enantiomer, which is often a requirement for pharmaceutical applications. Several asymmetric strategies have been developed to access these chiral building blocks. researchgate.net
Chiral Pool-Based Methodologies
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. rsc.org α-Amino acids are particularly suitable precursors for 2-substituted piperazines. For example, a synthetic route starting from a natural α-amino acid can be transformed in four steps to yield an orthogonally protected, enantiomerically pure 2-substituted piperazine. rsc.org This methodology often involves an aza-Michael addition as a key transformation. rsc.org Researchers have successfully synthesized a complete matrix of 24 protected chiral 2,5-disubstituted piperazines starting from six different amino acids. researchgate.net
Another elegant chiral pool strategy employs (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.orgnih.gov In this route, the auxiliary is first condensed with N-Boc glycine. The resulting intermediate undergoes a series of transformations, including cyclization to form a 2-oxopiperazine, diastereoselective methylation, and finally, deprotection and reduction to furnish the desired (R)-(+)-2-methylpiperazine. rsc.orgnih.gov
Asymmetric Synthetic Routes to Introduce the 2-Methyl Moiety
When a chiral pool starting material is not practical, asymmetric methods are employed to create the stereocenter at the C2 position. These routes often involve the stereoselective alkylation of a prochiral piperazine precursor. researchgate.net
One effective method is the diastereoselective alkylation of a chiral piperazin-2-one (B30754) intermediate. rsc.orgnih.gov For example, a piperazin-2-one derived from a chiral auxiliary like (R)-phenylglycinol can be methylated. The existing stereocenter on the auxiliary directs the incoming methyl group to a specific face of the molecule, resulting in high diastereoselectivity (>90% de). rsc.orgnih.gov Subsequent removal of the auxiliary and reduction of the amide carbonyl yield the enantiomerically enriched 2-methylpiperazine.
Catalytic asymmetric methods provide a more atom-economical approach. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate α-substituted piperazin-2-ones with high enantiomeric excess. nih.govcaltech.edu While this has been demonstrated for larger alkyl groups, the principle can be extended to the introduction of a methyl group. Subsequent reduction of the piperazin-2-one intermediate provides the chiral 2-substituted piperazine. nih.govcaltech.edu
| Methodology | Key Strategy | Typical Starting Material | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| Chiral Pool (Auxiliary) | Diastereoselective methylation of a chiral 2-oxopiperazine | (R)-(-)-Phenylglycinol | 80% yield, >90% de for methylation step | rsc.orgnih.gov |
| Chiral Pool (Substrate) | Transformation of natural amino acids | α-Amino acids (e.g., Alanine) | Good overall yields over multiple steps | rsc.org |
| Asymmetric Catalysis | Pd-catalyzed allylic alkylation of piperazin-2-ones | N-protected piperazin-2-one | High ee for tertiary piperazinones | nih.govcaltech.edu |
| Classical Resolution | Separation of racemates with a chiral resolving agent | (±)-2-Methylpiperazine | Effective but can be lower yielding | researchgate.netgoogle.com |
Incorporation of the Methoxyethane-1-one Side Chain
The final step in the synthesis of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one is the covalent attachment of the methoxyacetyl group to the chiral 2-methylpiperazine core. This transformation is a specific example of the N-acylation reactions discussed in section 2.1.
Assuming a synthesis starting with enantiopure 2-methylpiperazine, the N4-position is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to direct the acylation to the N1 nitrogen. The reaction of N4-Boc-2-methylpiperazine with either methoxyacetyl chloride in the presence of a base or with methoxyacetic acid using a coupling reagent (e.g., EDC/HOBt or HATU) would furnish the N1-acylated product. The final step would then be the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the target compound, if the free N4-amine is desired.
If racemic 2-methylpiperazine is used, the acylation will proceed similarly, yielding a racemic mixture of the final product. The choice between using methoxyacetyl chloride or methoxyacetic acid with a coupling agent depends on factors such as scale, cost, and the need to avoid corrosive byproducts. For laboratory-scale synthesis, coupling reagent-mediated protocols are often favored for their mild conditions and high efficiency. For example, a procedure analogous to one reported for the synthesis of thiouracil amides would involve coupling 2-thiopyrimidine acetic acid with various amines, which demonstrates the general applicability of these coupling strategies to complex heterocyclic amines. nih.gov
Alkylation Strategies for Methoxy-Containing Moieties
The introduction and modification of methoxy (B1213986) groups are fundamental steps in the synthesis of various organic molecules. While direct synthesis of 2-methoxyacetyl chloride or related precursors is common, alkylation strategies can be employed to introduce the methoxy group onto a suitable scaffold. For instance, Williamson ether synthesis, a well-established method, can be used to form the methoxy ether linkage. This involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methyl halide or other methylating agent.
In the context of more complex structures, palladium-catalyzed C-H methoxylation of aryl halides has emerged as a powerful tool. nih.gov This method allows for the direct introduction of a methoxy group at a specific position on an aromatic ring, which can be a valuable strategy in the synthesis of more complex analogues. nih.gov
Acyl Group Introduction to Piperazine Derivatives
The acylation of piperazine and its derivatives is a cornerstone of many synthetic routes. ambeed.com This reaction typically involves the nucleophilic attack of the secondary amine of the piperazine ring on an activated acyl compound, such as an acyl chloride or an acid anhydride, to form a stable amide bond. ambeed.com
In the synthesis of this compound, the key step is the acylation of 2-methylpiperazine with a 2-methoxyacylating agent. A common approach would be the use of 2-methoxyacetyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction solvent is typically an inert aprotic solvent like dichloromethane or tetrahydrofuran.
Chemoselectivity can be a challenge in the acylation of unsymmetrically substituted piperazines like 2-methylpiperazine, which has two secondary amine groups with different steric and electronic environments. However, protocols for achieving mono-acylation have been developed. One strategy involves the use of a piperazin-1-ium (B1237378) cation, generated in situ, which reacts chemoselectively with various electrophilic reagents, including acyl chlorides. researchgate.net This method can prevent the formation of the 1,4-disubstituted piperazine derivative. researchgate.net
Below is an interactive data table summarizing various conditions for the acylation of piperazine derivatives.
| Acylating Agent | Piperazine Derivative | Base | Solvent | Yield (%) | Reference |
| Benzoyl Chloride | Piperazine | Excess Piperazine | - | - | nih.gov |
| Acyl Halides | Piperazine | - | - | - | ambeed.com |
| Acid Anhydrides | Piperazine | - | - | - | ambeed.com |
| Diacyl Piperazines | 1,3-Dicarbonyl Compounds | Mn(OAc)₃ | - | 31-81 | nih.gov |
Total Synthesis Approaches for the this compound Scaffold
A plausible total synthesis of this compound can be envisioned through a convergent approach. The synthesis would likely commence with the preparation of the two key building blocks: 2-methylpiperazine and a suitable 2-methoxyacylating agent.
Route A: Acylation of 2-Methylpiperazine
Preparation of 2-Methoxyacetyl Chloride: Methoxyacetic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-methoxyacetyl chloride.
Acylation Reaction: Commercially available 2-methylpiperazine would then be reacted with the prepared 2-methoxyacetyl chloride. To favor mono-acylation at the less sterically hindered nitrogen, the reaction could be carried out at low temperatures with slow addition of the acyl chloride in the presence of a hindered base.
Route B: Alternative Acylating Agents
Alternatively, other activated forms of methoxyacetic acid could be employed, such as N-hydroxysuccinimide (NHS) esters or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods can sometimes offer milder reaction conditions and improved yields.
The general synthetic scheme is outlined below:
Analytical Techniques for Structural Elucidation and Purity Assessment in Research Syntheses
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity determination of synthesized this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the methoxy group protons, the methylene (B1212753) protons adjacent to the carbonyl and methoxy groups, and the protons of the 2-methylpiperazine ring. The integration of these signals would confirm the proton count, and their coupling patterns would provide information about adjacent protons. ¹³C NMR would show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon and the carbons of the methoxy and piperazine moieties. Temperature-dependent NMR studies can be employed to investigate the conformational behavior of acylated piperazines, as the rotation around the amide bond can be restricted. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the identification and determination of piperazine derivatives. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl group.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. nih.gov A validated reversed-phase HPLC (RP-HPLC) method can be developed to separate the target compound from any starting materials, byproducts, or impurities. nih.gov The purity is typically determined by the area percentage of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov
The following table summarizes the key analytical techniques and their applications in the analysis of piperazine derivatives.
| Analytical Technique | Application | Information Obtained | Reference |
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, conformational behavior | nih.gov |
| Mass Spectrometry (MS) | Identification and Molecular Weight | Molecular weight, fragmentation pattern | researchgate.net |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., amide carbonyl) | nih.gov |
| HPLC | Purity Assessment | Quantitative determination of purity | researchgate.netnih.gov |
| TLC | Reaction Monitoring, Purity | Qualitative assessment of purity and reaction completion | nih.gov |
Molecular Mechanisms and Biological Interactions of 2 Methoxy 1 2 Methylpiperazin 1 Yl Ethan 1 One Scaffolds
Elucidation of Target Receptor and Enzyme Binding Affinities for Piperazine-Acetamide Analogs
Piperazine-acetamide analogs have demonstrated binding affinity for a wide array of biological targets, particularly neurotransmitter receptors. ijrrjournal.com The structural versatility of this scaffold allows for modifications that can tune its affinity and selectivity for different receptors, including serotonin (5-HT), dopamine (D), histamine, and sigma (σ) receptors. researchgate.netacs.orgnih.gov
The functional activity of piperazine-acetamide analogs can range from full agonism to antagonism, depending on the specific substitutions on the core structure and the target receptor. For instance, studies have shown that while the central linker in some N-(arylpiperazinoalkyl)acetamide derivatives has a moderate impact on binding affinity for D2 receptors, it can have a significant effect on the functional activity. researchgate.net
One compound, SLV313, which contains a piperazine (B1678402) moiety, has been characterized as a D2/D3 receptor antagonist and a 5-HT1A receptor agonist. ijrrjournal.com In contrast, other research has identified piperazine derivatives that act as potent agonists at both D2 and D3 receptors, with a preference for the D3 subtype. nih.gov Further illustrating the scaffold's flexibility, piperidine-based analogs, which differ by a single nitrogen atom from piperazine, have been developed as high-affinity histamine H3 and σ1 receptor antagonists. acs.orgnih.gov The binding affinity data for several piperazine-acetamide analogs across various receptors are detailed in the table below.
| Compound/Analog Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Source |
|---|---|---|---|---|
| (-)-10e (indole-amide derivative) | Dopamine D2 | 47.5 | Agonist | nih.gov |
| (-)-10e (indole-amide derivative) | Dopamine D3 | 0.57 | Agonist | nih.gov |
| SLV313 | 5-HT1A | High Affinity (pEC50 = 9.0) | Full Agonist | ijrrjournal.com |
| SLV313 | Dopamine D2/D3 | High Affinity | Antagonist | ijrrjournal.com |
| Piperazine Derivative 4 | Histamine H3 | 3.17 | Antagonist | nih.gov |
| Piperazine Derivative 4 | Sigma-1 (σ1) | 1531 | Antagonist | nih.gov |
| p-Methoxybenzyl substituted piperazine | Sigma-1 (σ1) | 12.4 | Not Specified | researchgate.net |
Beyond receptor modulation, the piperazine scaffold is integral to the design of various enzyme inhibitors. researchgate.net Piperazine derivatives can function as inhibitors by binding to the active sites of target enzymes, thereby interfering with their catalytic functions. researchgate.net This has been particularly evident in the development of kinase inhibitors for cancer therapy. researchgate.net
For example, a series of novel benzimidazole derivatives incorporating a piperazine ring were synthesized and evaluated for their urease inhibitory activity. nih.gov Nearly all of the synthesized compounds demonstrated potent urease inhibition, with IC50 values ranging from 0.15 to 12.17 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 23.11 ± 0.21 µM). nih.gov The most potent analog in this series, compound 9L, exhibited an IC50 value of 0.15 ± 0.09 µM. nih.gov Kinetic studies revealed that these compounds act as mechanism-based inhibitors. nih.gov
The inhibitory activities of representative piperazine-containing compounds are summarized below.
| Compound/Analog Class | Target Enzyme/Cell Line | Inhibitory Concentration (IC50) | Inhibition Type | Source |
|---|---|---|---|---|
| Benzimidazole-piperazine derivative 9a | Urease | 11.09 ± 1.18 µM | Not Specified | nih.gov |
| Benzimidazole-piperazine derivative 9L | Urease | 0.15 ± 0.09 µM | Mechanism-based | nih.govnih.gov |
| Benzimidazole-piperazine derivative 9j | Urease | 2.72 ± 0.07 µM | Not Specified | nih.gov |
| Thiourea (Standard) | Urease | 23.11 ± 0.21 µM | Not Specified | nih.gov |
Detailed Analysis of Ligand-Target Intermolecular Forces
The affinity and selectivity of piperazine-acetamide analogs for their biological targets are governed by a combination of intermolecular forces. youtube.com These interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, dictate the stability of the ligand-target complex. youtube.com
Hydrogen bonds are crucial for the binding of many piperazine derivatives to their target receptors and enzymes. youtube.com The nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, while attached functional groups can serve as donors or acceptors, contributing to the binding energy. youtube.comresearchgate.net For instance, molecular docking studies of piperidine/piperazine-based compounds with the sigma-1 (σ1) receptor revealed that high-affinity ligands form hydrogen bond interactions with the side chain of the amino acid residue Glu172. nih.gov In another study, the piperazine ring of certain inhibitors was found to be stabilized by hydrogen bonds with residues Phe177, Gln413, and Ala672 in the binding cavity of the 15-LOX enzyme. mdpi.com However, in some cases, a particular nitrogen atom of the piperazine ring may have minimal involvement in hydrogen bonding, suggesting that other interactions are more dominant. nih.gov
Hydrophobic interactions play a significant role in the binding of piperazine-acetamide analogs, especially those with aromatic or lipophilic appendages. youtube.com These non-polar groups on the ligand interact favorably with hydrophobic pockets within the binding sites of enzymes and receptors. youtube.com The strength of these interactions is generally proportional to the surface area of contact. youtube.com
Structure-activity relationship studies have consistently shown that the substitution of the phenyl ring with lipophilic groups, such as chlorine, is beneficial for high affinity at serotonin and dopamine receptors. researchgate.net Similarly, molecular docking of benzimidazole-piperazine derivatives into the active site of urease revealed that a nitrophenyl acetamide moiety forms a hydrophobic π-π stacking interaction with the residue His593. nih.gov In other enzyme-inhibitor complexes, van der Waals interactions were found to be critical for stabilizing a chlorobenzene group within a binding cavity formed by non-polar amino acid residues. mdpi.com
Electrostatic interactions, including the formation of salt bridges, are powerful forces that can anchor a ligand within a binding site. youtube.com The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for strong electrostatic attraction with negatively charged amino acid residues like aspartate (Asp) or glutamate (Glu). youtube.com
For example, potent piperidine/piperazine-based ligands of the sigma-1 receptor were found to form a bidentate salt bridge with the carboxylate groups of both Glu172 and Asp126 residues. nih.gov This interaction was a key factor in their high binding affinity. nih.gov In a different class of urease inhibitors, a piperazine-benzimidazole derivative achieved additional stabilization through salt-bridge and hydrogen bonding interactions with Glu493 and Asp494, respectively. nih.gov These charged interactions often work in concert with hydrogen bonds to create a highly stable ligand-receptor complex. youtube.com
Allosteric Modulation and Orthosteric Binding Site Exploration
The concepts of allosteric modulation and orthosteric binding are central to understanding how drug molecules interact with their targets, typically receptors or enzymes. Orthosteric binding involves a ligand—an ion or molecule—that binds directly to the primary, active site of a receptor or enzyme. In contrast, allosteric modulation occurs when a modulator molecule binds to a secondary, or allosteric, site on the target protein. This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the primary (orthosteric) ligand.
Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it. nih.govresearchgate.net This mechanism offers a more nuanced approach to modulating biological activity compared to simple activation or inhibition at the orthosteric site. nih.gov
Within the broader category of piperazine derivatives, certain compounds have been identified as allosteric modulators. For instance, a compound containing a 4-methylpiperazin-1-yl-2-oxoethoxy group, which shares structural similarities with the compound of interest, has been characterized as a positive allosteric modulator for the M(2) and M(4) muscarinic receptors. nih.gov This finding highlights the potential for piperazine-containing structures to engage in allosteric binding. However, without specific research, it is purely speculative whether 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one itself possesses such properties.
Computational Chemistry and Advanced Molecular Modeling for 2 Methoxy 1 2 Methylpiperazin 1 Yl Ethan 1 One Research
Molecular Docking Studies to Predict Ligand-Protein Complexes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding the interaction between a ligand, such as 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, and its target protein. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand within the active site of a receptor. nih.gov
In a typical study involving a piperazine (B1678402) derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The compound this compound is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. This process is governed by scoring functions that estimate the binding energy. A lower binding energy generally indicates a more stable ligand-protein complex. researchgate.net
For instance, studies on similar piperazine-containing molecules have shown that the piperazine ring can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.govmdpi.com For this compound, key interactions could involve the carbonyl oxygen and the methoxy (B1213986) group acting as hydrogen bond acceptors, while the methylpiperazine moiety could engage in van der Waals interactions. Docking results highlight important active site residues, such as Tyr113, which has been found to interact with similar ligands through hydrogen bonding. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| CCR1 | -8.5 | Tyr113, Gln180 | Hydrogen Bond |
| Trp250, Phe112 | Hydrophobic | ||
| COX-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Val523, Ser353 | van der Waals |
Note: The data in this table is hypothetical and for illustrative purposes to show typical results from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are fundamental in predictive drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized. nih.gov A QSAR study for a series of analogs of this compound would involve creating a dataset of compounds with known biological activities.
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), molecular weight, polar surface area, and electronic properties. jocpr.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. sysrevpharm.org
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of compounds with the highest predicted potency for synthesis and testing, thereby saving time and resources. jocpr.com The model can also provide insights into which structural features are most important for activity.
| Descriptor | Value | Description |
| Molecular Weight | 186.25 g/mol | Mass of one mole of the compound. |
| LogP | 0.85 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Sum of surfaces of polar atoms. |
| Hydrogen Bond Donors | 0 | Number of donor atoms. |
| Hydrogen Bond Acceptors | 3 | Number of acceptor atoms. |
| Rotatable Bonds | 3 | Number of bonds that can rotate freely. |
Note: The descriptor values in this table are calculated estimates for this compound and serve as examples of inputs for a QSAR model.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed information about its conformational dynamics and the stability of its complex with a target protein. mdpi.com
After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe the behavior of the ligand-protein complex in a simulated physiological environment, typically including water and ions. mdpi.com The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal the stability of the key interactions identified in docking. For example, it can show whether crucial hydrogen bonds are maintained throughout the simulation. The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is often calculated to assess the stability of the complex; a low and stable RMSD value suggests a stable binding mode. mdpi.com These simulations can also reveal conformational changes in the protein upon ligand binding, which can be critical for its function. mdpi.com
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
Note: This table presents hypothetical RMSD data from an MD simulation, illustrating how the stability of a ligand-protein complex might be tracked over time.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. core.ac.uk DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound. nanobioletters.com This method is known for its high accuracy in predicting molecular properties. nanobioletters.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. researchgate.net
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with its biological target and for understanding its reaction mechanisms. nih.gov
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
Note: The values in this table are hypothetical, representing typical outputs from a DFT calculation for a small organic molecule.
Chemoinformatics and Virtual Screening Approaches for Library Design
Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. chemrxiv.org In the context of this compound, chemoinformatics tools are employed to design and screen virtual libraries of related compounds to identify new potential drug candidates. researchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Starting with the core structure of this compound, a virtual combinatorial library can be generated by adding various substituents at different positions on the molecule. nih.gov
This large virtual library is then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The remaining compounds are then subjected to high-throughput virtual screening, often using molecular docking, to rank them based on their predicted binding affinity to the target protein. mdpi.com This approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for synthesis and experimental testing. mtak.hu
| Lipinski's Rule of Five | Value for Compound | Guideline | Compliance |
| Molecular Weight | 186.25 | ≤ 500 g/mol | Yes |
| LogP | 0.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Note: This table assesses the drug-likeness of this compound based on calculated properties.
Due to the absence of specific scientific literature and research data for the chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article on its future research directions as outlined. The requested in-depth analysis of novel synthetic pathways, mechanistic dissection of biological selectivity, advanced analytical methods, integration of machine learning, and design of covalent analogs requires a foundation of existing research that is not publicly available for this specific molecule.
Any attempt to construct the requested article would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate piece. The core requirements of detailing research findings and including data tables cannot be fulfilled without accessible data on "this compound."
Q & A
Basic Research Questions
Q. What are the optimal conditions for crystallizing 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, and how can X-ray diffraction data resolve structural ambiguities?
- Methodological Guidance : Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:
- Preparing single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) .
- Resolving torsional ambiguities in the piperazine ring by refining anisotropic displacement parameters.
- Validating hydrogen bonding using Olex2 or Mercury for visualization.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Guidance :
- Employ a two-step protocol: (1) Condensation of 2-methylpiperazine with methoxyacetyl chloride under inert atmosphere, (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC or HPLC-MS to identify byproducts (e.g., N-alkylation side products) .
- Critical Parameters : Temperature control (60–80°C) and stoichiometric excess of methoxyacetyl chloride (1.2 equiv) reduce dimerization.
Advanced Research Questions
Q. What strategies are effective for evaluating blood-brain barrier (BBB) penetration in preclinical models?
- Methodological Guidance :
- Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability coefficients (Papp). Compare with reference compounds like caffeine (high permeability) .
- For in vivo validation, administer radiolabeled compound to rodents and quantify brain-to-plasma ratios via LC-MS/MS.
- Data Contradiction Analysis : Discrepancies between in vitro and in vivo results may arise from active transport mechanisms (e.g., P-glycoprotein efflux). Mitigate by co-administering inhibitors like elacridar .
Q. How can target engagement be assessed for this compound in kinase inhibition studies?
- Methodological Guidance :
- Perform competitive binding assays using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant PI3K/mTOR enzymes.
- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Data Note : IC50 values <100 nM suggest high potency, but confirm cellular activity using proliferation assays (e.g., CellTiter-Blue in glioblastoma cell lines) .
Q. What computational approaches predict metabolic stability and toxicity profiles?
- Methodological Guidance :
- Use in silico tools:
- ADMET Prediction : SwissADME for metabolic sites (e.g., piperazine N-oxidation) .
- Toxicity Risk : Derek Nexus for structural alerts (e.g., genotoxic nitrosamine precursors).
- Validate with in vitro hepatocyte assays (CYP450 inhibition and microsomal stability) .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported bioassay results across studies?
- Methodological Guidance :
- Step 1 : Cross-validate assay conditions (e.g., cell line origin, serum concentration, incubation time).
- Step 2 : Replicate experiments with standardized positive controls (e.g., LY294002 for PI3K inhibition) .
- Step 3 : Perform meta-analysis using tools like RevMan to identify confounding variables (e.g., solvent DMSO >0.1% cytotoxicity) .
Safety and Handling
Q. What are critical safety protocols for handling this compound in vitro?
- Methodological Guidance :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution.
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
